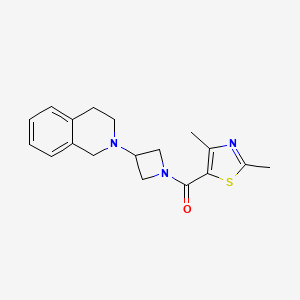

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

説明

特性

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-12-17(23-13(2)19-12)18(22)21-10-16(11-21)20-8-7-14-5-3-4-6-15(14)9-20/h3-6,16H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVFXIJFDUNJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone typically involves multi-step organic synthesis techniques. A general synthetic route might include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Synthesis of the Dihydroisoquinoline Moiety: This part of the molecule can be synthesized via Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

Construction of the Thiazole Ring: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Coupling Reactions: The final step involves coupling the synthesized fragments using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

Substitution: The azetidine and thiazole rings can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Amines, thiols, alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted azetidines and thiazoles.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

作用機序

The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, altering their function. The azetidine and thiazole rings might facilitate binding to specific sites, while the dihydroisoquinoline moiety could modulate the compound’s overall activity.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Thiazole and Thiadiazole Derivatives

highlights thiazole and 1,3,4-thiadiazole derivatives as key structural analogs. For example:

- Compound 9b (1,3,4-thiadiazole derivative): Exhibits potent activity against HepG2 (IC₅₀ = 2.94 µM) due to electron-withdrawing substituents enhancing cellular uptake .

- Compound 12a (thiazole derivative): Shows dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), attributed to its planar thiazole core and methyl substituents improving target interaction .

However, the azetidine and dihydroisoquinoline moieties may offer improved solubility or target selectivity compared to 12a’s simpler scaffold.

Rhodanine-Thiazolidinone Hybrids

describes rhodanine-thiazolidinone hybrids (e.g., Compound D8) with antimicrobial activity. These compounds rely on a benzylidene-substituted thiazolidinone core for membrane disruption .

Key Differences :

- The target compound’s azetidine and dihydroisoquinoline groups are absent in D8, highlighting divergent pharmacological targets (anticancer vs. antimicrobial).

- The dimethylthiazole group in the target compound may reduce metabolic degradation compared to D8’s thiazolidinone ring.

Thiazole-Containing Precursors

details 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, a precursor with a methyl-substituted thiazole core. This compound’s simplicity limits its bioactivity but underscores the importance of the thiazole ring in broader drug design .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Structural Advantages: The target compound’s azetidine-dihydroisoquinoline-thiazole scaffold may synergize the anticancer properties of thiazoles (as seen in 12a) with the pharmacokinetic benefits of rigid heterocycles.

- Data Gaps: No direct antitumor or toxicity data for the target compound are available in the provided evidence. Further studies are needed to validate its efficacy and safety.

- Synthetic Challenges : The complexity of the hybrid structure may require advanced coupling strategies, as seen in ’s synthesis of thiadiazole derivatives .

生物活性

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes functional groups that suggest potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features:

- Azetidine ring : A four-membered nitrogen-containing ring that may influence its pharmacological properties.

- Dihydroisoquinoline moiety : A bicyclic structure that is often associated with various biological activities.

- Thiazole group : Known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory activity against monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .

- Receptor Interaction : The structural components may allow binding to various receptors, modulating cellular responses. This includes potential interactions with neurotransmitter receptors or other signaling pathways.

- Signal Transduction Modulation : By influencing intracellular signaling cascades, the compound could affect gene expression and cellular behavior.

In Vitro Studies

Recent studies have utilized various assays to evaluate the biological activity of similar compounds:

- MAO Inhibition Assays : Compounds structurally related to our target have demonstrated significant inhibition of MAO-A and MAO-B isoenzymes. For example, compounds with thiazole rings showed IC50 values in the low micromolar range, indicating potent inhibitory effects .

Table 1: MAO Inhibition Activity of Related Compounds

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 0.060 ± 0.002 | MAO-A Inhibitor |

| Compound B | 0.241 ± 0.011 | MAO-A Inhibitor |

| Compound C | 0.500 ± 0.050 | MAO-B Inhibitor |

Case Studies

- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models, likely due to their ability to modulate monoamine levels through MAO inhibition .

- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various pathogens, attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

- Cancer Cell Line Studies : Preliminary studies on cancer cell lines have suggested that these compounds can induce apoptosis and inhibit proliferation, making them candidates for further development as anticancer agents.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the azetidine ring through cyclization.

- Synthesis of the dihydroisoquinoline moiety via hydrogenation.

- Coupling reactions to form the final product.

Table 2: Synthetic Routes for Similar Compounds

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Cyclization | Heat, solvent |

| 2 | Hydrogenation | Catalyst presence |

| 3 | Coupling | Base catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。